molecular formula C21H33NO6 B4076353 Oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane

Oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane

Cat. No.: B4076353
M. Wt: 395.5 g/mol
InChI Key: FGTOIPBWYRJYKS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane typically involves multiple steps. One common method is the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction. This method is known for its mild reaction conditions and functional group tolerance . The preparation of oxalic acid itself can be achieved by the oxidation of carbohydrates such as sucrose using concentrated nitric acid in the presence of a catalyst like vanadium pentoxide .

Industrial Production Methods

Industrial production of oxalic acid often involves the oxidation of carbohydrates or the heating of sodium formate in the presence of an alkali catalyst . The large-scale synthesis of 1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane may involve similar catalytic processes, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane can undergo various chemical reactions, including:

    Oxidation: Oxalic acid can be oxidized to form carbon dioxide and water.

    Reduction: The compound can be reduced under specific conditions to yield different organic products.

    Substitution: The phenoxy and azepane groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and various organic solvents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of oxalic acid typically produces carbon dioxide and water, while substitution reactions can yield a variety of organic compounds .

Mechanism of Action

The mechanism of action of oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects . For example, oxalic acid is known to form complexes with metal ions, which can affect enzyme activity and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane is unique due to its combination of oxalic acid with a complex organic structure, providing versatility in chemical reactions and applications. Its ability to participate in various reactions and its potential biological effects make it a valuable compound for research and industrial use .

Properties

IUPAC Name

oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO2.C2H2O4/c1-17(2)22-19-11-9-18(10-12-19)21-16-8-7-15-20-13-5-3-4-6-14-20;3-1(4)2(5)6/h9-12,17H,3-8,13-16H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGTOIPBWYRJYKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)OCCCCN2CCCCCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxalic acid;1-[4-(4-propan-2-yloxyphenoxy)butyl]azepane
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